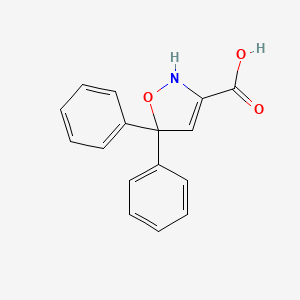
5,5-Diphenyl-2,5-dihydro-1,2-oxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Diphenyl-2,5-dihydro-1,2-oxazole-3-carboxylic acid: is a heterocyclic compound that features an oxazole ring substituted with two phenyl groups and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Diphenyl-2,5-dihydro-1,2-oxazole-3-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclization at elevated temperatures (70–90°C). The resulting oxazolines can then be oxidized to the corresponding oxazoles using commercial manganese dioxide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of flow synthesis techniques. These methods offer advantages such as improved safety profiles and higher purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 5,5-Diphenyl-2,5-dihydro-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazoles using reagents like manganese dioxide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used for the oxidative aromatization of oxazolines to oxazoles.
Substitution: Typical conditions for electrophilic aromatic substitution include the use of halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: The major product is the corresponding oxazole derivative.
Substitution: Depending on the substituent introduced, various phenyl-substituted derivatives can be obtained.
Wissenschaftliche Forschungsanwendungen
5,5-Diphenyl-2,5-dihydro-1,2-oxazole-3-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism by which 5,5-Diphenyl-2,5-dihydro-1,2-oxazole-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The phenyl groups enhance the compound’s ability to interact with hydrophobic regions of target molecules, while the carboxylic acid group can form ionic bonds with positively charged sites .
Vergleich Mit ähnlichen Verbindungen
- 5,5-Diphenyl-4,5-dihydro-1,2-oxazole-3-carboxylic acid
- Isoxadifen (free acid)
Comparison: 5,5-Diphenyl-2,5-dihydro-1,2-oxazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
654646-57-8 |
|---|---|
Molekularformel |
C16H13NO3 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
5,5-diphenyl-2H-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C16H13NO3/c18-15(19)14-11-16(20-17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,17H,(H,18,19) |
InChI-Schlüssel |
PAESGJKTBQWSFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C=C(NO2)C(=O)O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


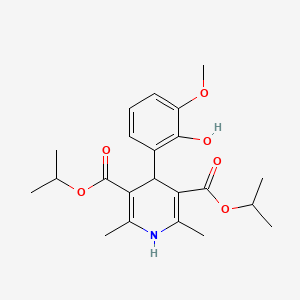

![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)
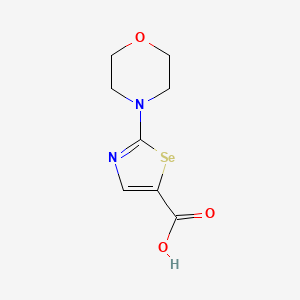
![(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one](/img/structure/B12528083.png)

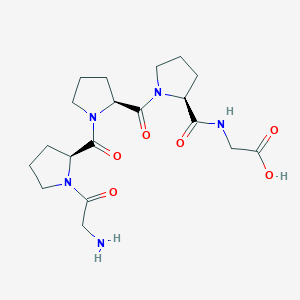
![2-(4',6-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12528123.png)
![N-(4-Aminophenyl)-N-methyl-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B12528125.png)
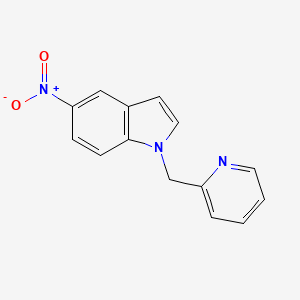
![Diethyl [1-(piperidin-1-yl)prop-1-en-2-yl]phosphonate](/img/structure/B12528134.png)
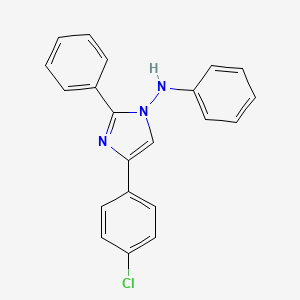
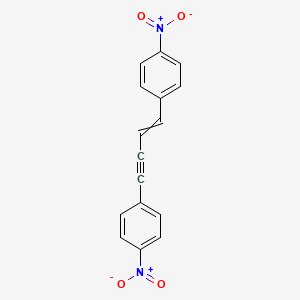
![Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate](/img/structure/B12528147.png)
